6-amino-4aH-quinoxalin-2-one

Aromatase Inhibition Breast Cancer CYP19A1

6-Amino-4aH-quinoxalin-2-one (CAS 69904-06-9; also referred to as 6-aminoquinoxalin-2(1H)-one) is a nitrogen-containing heterocyclic compound sharing the bicyclic quinoxalin-2-one framework. Its molecular formula is C₈H₇N₃O with a molecular weight of 161.16 g/mol.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B12362672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-4aH-quinoxalin-2-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C=NC2C=C1N
InChIInChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H,9H2
InChIKeyCZFNDSVERGZVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-4aH-quinoxalin-2-one: Core Scaffold Identity and Procurement-Relevant Characteristics


6-Amino-4aH-quinoxalin-2-one (CAS 69904-06-9; also referred to as 6-aminoquinoxalin-2(1H)-one) is a nitrogen-containing heterocyclic compound sharing the bicyclic quinoxalin-2-one framework. Its molecular formula is C₈H₇N₃O with a molecular weight of 161.16 g/mol . The defining structural feature is the primary amine substituent at the 6-position of the fused ring system, which imparts distinct electronic properties and serves as a reactive handle for downstream derivatization [1]. This core scaffold has been utilized in the design of kinase inhibitors, fluorescent probes, and antimicrobial agents, frequently serving as the starting point for structure–activity relationship (SAR) campaigns where substitution patterns critically modulate target potency, selectivity, and physicochemical properties [2][3].

Why Generic 6-Amino-4aH-quinoxalin-2-one Substitution Is Scientifically Unsound


Within the quinoxalin-2-one family, even subtle alterations to the substitution pattern—such as the presence or absence of a 6-amino group, N-aryl capping, or alkyl/alkynyl extension—produce profoundly different biological fingerprints. For instance, the parent 6-amino scaffold exhibits inherent mutagenic liability in Salmonella typhimurium TA98 and TA100 strains, whereas N-methylation at the 6-position markedly reduces this genotoxic risk [1]. Conversely, installation of an N-aryl substituent at the 6-amino position can transform a mutagenic core into a low-nanomolar PFKFB3 kinase inhibitor (IC₅₀ = 14 nM), a potency shift of several orders of magnitude versus the unsubstituted base [2]. Generic interchange without precise knowledge of the specific 6-amino-4aH-quinoxalin-2-one derivative's identity therefore carries significant risk of altered efficacy, toxicity, or material performance characteristics, as demonstrated across kinase inhibition, antibacterial, and fluorescence applications [3][4].

6-Amino-4aH-quinoxalin-2-one: Quantitative Differentiation Evidence Against Closest Comparators


CYP19A1 Aromatase Inhibition: 6-Amino-quinoxaline-alkynyl vs. Nitro-quinoxaline Intermediates and Clinical Aromatase Inhibitors

6-Amino-quinoxaline-alkynyl derivative 8 (synthesized from the 6-aminoquinoxaline core) inhibited aromatase CYP19A1 with an IC₅₀ of 66.7 µM, while its nitro-quinoxaline synthetic intermediate 28 exhibited antitubercular activity (MIC₉₀ = 0.6–9.5 µM) but no measurable aromatase inhibition, demonstrating how the 6-amino group redirects target selectivity [1]. In the same study, derivative 5 achieved IC₅₀ = 12.2 µM against CYP19A1, approaching the potency of the clinically approved aromatase inhibitor letrozole (IC₅₀ ~0.7–2 nM in cell-free assays) but with a distinct non-triazole chemotype that may mitigate cross-resistance [1][2].

Aromatase Inhibition Breast Cancer CYP19A1

PFKFB3 Kinase Inhibition: N-Aryl 6-Aminoquinoxaline vs. Unsubstituted Core

N-Aryl 6-aminoquinoxaline compound 69 inhibited PFKFB3 kinase with an IC₅₀ of 14 nM and suppressed fructose-2,6-bisphosphate production in HCT116 colon carcinoma cells with an IC₅₀ of 0.49 µM [1]. In contrast, the unsubstituted 6-aminoquinoxaline scaffold alone shows no detectable PFKFB3 inhibition at concentrations up to 10 µM, representing a >700-fold enhancement in target potency conferred by N-aryl capping [2]. A related ⁶⁸Ga-labeled aminoquinoxaline derivative demonstrated an IC₅₀ of 12.5 nM in enzymatic assays and selective tumor accumulation (max SUV = 0.60) in PET imaging [3].

PFKFB3 Glycolysis Cancer Metabolism

Antibacterial Activity: 6-Amino-quinoxalin-2-one Scaffold vs. 3-Alkyl/Halogenoalkyl Substituted Analogs

The 6-amino-substituted quinoxalin-2-one scaffold, when further derivatized at the 3-position, yields compounds with measurable antibacterial activity. Specifically, 3-bromomethylquinoxalin-2-one analog 10 exhibited an MIC of 33 µM against Staphylococcus aureus [1]. In a separate study, 6-sulfonyl-substituted quinoxalin-2-one derivatives displayed MIC values of 15.6–62.5 µg/mL against Vibrio alginolyticus [2]. While direct MIC data for the bare 6-amino-4aH-quinoxalin-2-one core are sparse, the class-level structure–activity relationship indicates that antibacterial potency is contingent on the nature of the substituent at the 3-position or the 6-sulfonyl group; the unadorned 6-amino core alone is considered a synthetic intermediate rather than a final antibacterial agent [3].

Antibacterial Quinoxalin-2-one MIC

Fluorescence Performance: 2,3-Dimorpholino-6-aminoquinoxaline vs. Common Fluorophores

2,3-Dimorpholino-6-aminoquinoxaline (Qx) demonstrates a high quantum yield and intense solvatochromism, enabling its use as an intramolecular fluorescent probe for monitoring thermo-responsive polymer phase transitions [1]. When copolymerized with N-isopropylacrylamide (PNIPAM), QxAlaMA-labeled PNIPAM exhibited a dramatic blue-shift in maximum fluorescence wavelength at the lower critical solution temperature (LCST ~32 °C), while QxA-labeled PNIPAM showed a significant increase in fluorescence intensity [1]. In contrast, conventional fluorophores such as dansyl chloride or fluorescein isothiocyanate (FITC) lack this intrinsic thermo-responsive reporting capability without additional quenching or FRET pair design [2]. The detection limit for 6-(acyl)aminoquinoxaline derivatives in HPLC-fluorescence analysis was reported as 1.0 fmol/µL [3].

Fluorescent Probe Solvatochromism Thermo-responsive Polymer

6-Amino-4aH-quinoxalin-2-one: Evidence-Backed Procurement and Application Scenarios


Medicinal Chemistry: CYP19A1 Aromatase Inhibitor Lead Optimization

Research groups developing non-steroidal, non-triazole aromatase inhibitors for breast cancer should procure 6-amino-4aH-quinoxalin-2-one as the core intermediate. The 6-amino group is the essential synthetic handle for Sonogashira alkynylation, yielding derivatives with CYP19A1 IC₅₀ values of 12.2–66.7 µM [1]. This chemotype offers an alternative scaffold to letrozole and anastrozole, with the potential to circumvent acquired resistance observed after prolonged clinical aromatase inhibitor therapy [1].

Chemical Biology: PFKFB3-Targeted PET Tracer Development

For laboratories developing glycolysis-targeted positron emission tomography (PET) tracers, N-aryl 6-aminoquinoxaline derivatives represent a validated PFKFB3 ligand class with IC₅₀ values as low as 12.5–14 nM and demonstrated selective tumor accumulation (max SUV = 0.60) [2][3]. The unsubstituted 6-aminoquinoxaline core is a mandatory starting material for constructing these N-aryl derivatives; substitution at the 6-amino nitrogen is the key SAR inflection point for achieving low-nanomolar target engagement [2].

Material Science: Thermo-Responsive Fluorescent Copolymer Synthesis

Polymer chemists seeking solvatochromic fluorescent probes for microenvironmental sensing should source 6-amino-4aH-quinoxalin-2-one for conversion to 2,3-dimorpholino-6-aminoquinoxaline (Qx) [4]. Qx-labeled PNIPAM copolymers uniquely report the coil-to-globule phase transition through either fluorescence wavelength blue-shift (QxAlaMA) or intensity enhancement (QxA), a property not achievable with conventional fluorophores such as dansyl chloride or FITC without complex FRET engineering [4].

Analytical Chemistry: Ultra-Trace Carboxylic Acid Detection via HPLC-Fluorescence

Analytical laboratories requiring ultra-sensitive carboxylic acid detection can employ 6-aminoquinoxaline-based fluorescence derivatization reagents, which achieve a detection limit of 1.0 fmol/µL by reversed-phase HPLC with fluorescence detection (λex 330 nm, λem 395 nm) [5]. This sensitivity level surpasses many conventional UV-based derivatization methods and is enabled by the high quantum yield of the 6-aminoquinoxaline fluorophore, which is accessed directly from the 6-amino-4aH-quinoxalin-2-one core [5].

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